-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758211.png)
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthylamine est un composé organique complexe comportant deux cycles pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (3-méthyl-1-propyl-1H-pyrazol-4-yl)méthylamine implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation des cycles pyrazole individuels, suivie de leur fonctionnalisation et de leur couplage ultérieur.
Préparation des cycles pyrazole : Les cycles pyrazole peuvent être synthétisés par réaction d'hydrazines avec des 1,3-dicétones en conditions acides ou basiques.
Fonctionnalisation : Les cycles pyrazole sont ensuite fonctionnalisés avec des groupes alkyles appropriés (par exemple, 3-méthyl-1-propyl et 1-propan-2-yl) à l'aide de réactions d'alkylation.
Couplage : La dernière étape implique le couplage des cycles pyrazole fonctionnalisés par l'intermédiaire d'un lien méthylamine. Cela peut être réalisé par amination réductrice ou d'autres réactions de couplage appropriées.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures de contrôle qualité strictes.
Analyse Des Réactions Chimiques
Types de réactions
(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthylamine peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'oxydes de pyrazole correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium, ce qui peut donner des dérivés de pyrazole réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où des groupes fonctionnels sur les cycles pyrazole sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les halogénures ou les amines dans des solvants polaires.
Produits principaux
Oxydation : Oxydes de pyrazole.
Réduction : Dérivés de pyrazole réduits.
Substitution : Dérivés de pyrazole substitués.
Applications de la recherche scientifique
(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthylamine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Médecine : Enquête sur son potentiel comme agent thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de matériaux avancés avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de (3-méthyl-1-propyl-1H-pyrazol-4-yl)méthylamine implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier à ces cibles, moduler leur activité et conduire à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthylamine peut être comparé à d'autres dérivés de pyrazole :
(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthylamine : Unique en raison de sa structure double pyrazole et de ses groupes fonctionnels spécifiques.
1-phényl-3-méthyl-1H-pyrazole : Manque la structure double pyrazole, conduisant à des propriétés chimiques et biologiques différentes.
3,5-diméthyl-1H-pyrazole : Structure plus simple avec une réactivité et des applications différentes.
Propriétés
Formule moléculaire |
C15H25N5 |
|---|---|
Poids moléculaire |
275.39 g/mol |
Nom IUPAC |
N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C15H25N5/c1-5-7-19-11-14(13(4)17-19)9-16-10-15-6-8-20(18-15)12(2)3/h6,8,11-12,16H,5,7,9-10H2,1-4H3 |
Clé InChI |
ZQBDSBGBKVDQDS-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C(=N1)C)CNCC2=NN(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


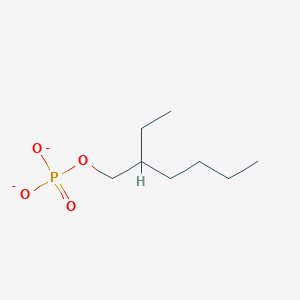
![3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B11758131.png)
![(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758138.png)
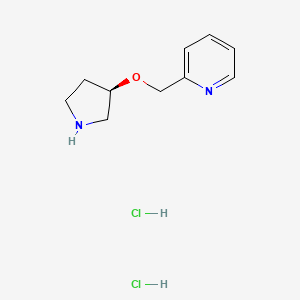
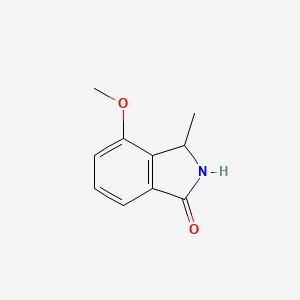
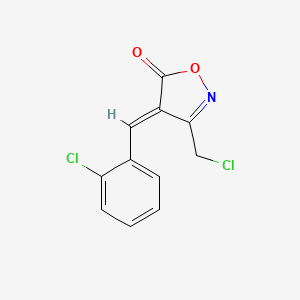
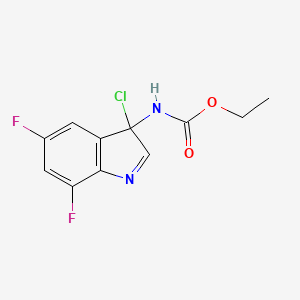
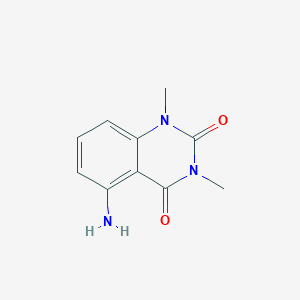


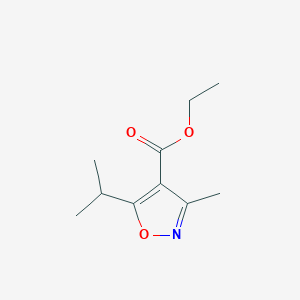
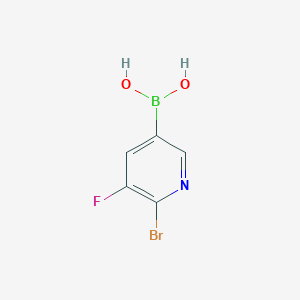
![4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758184.png)
![2-[(Piperidin-4-yl)amino]acetamide](/img/structure/B11758206.png)
